2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol

Description

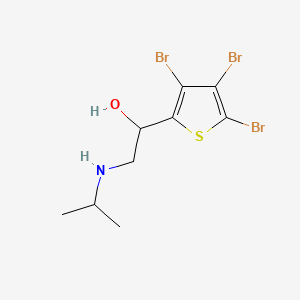

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol is a β-adrenergic receptor ligand characterized by a thienyl ring substituted with three bromine atoms at positions 3, 4, and 3. The isopropylaminoethanol backbone is a common pharmacophore in β-blockers, but the tribromo-thienyl substituent distinguishes this compound from analogues. Structural studies using programs like SHELX are critical for elucidating its conformation and intermolecular interactions.

Properties

CAS No. |

62673-61-4 |

|---|---|

Molecular Formula |

C9H12Br3NOS |

Molecular Weight |

421.98 g/mol |

IUPAC Name |

2-(propan-2-ylamino)-1-(3,4,5-tribromothiophen-2-yl)ethanol |

InChI |

InChI=1S/C9H12Br3NOS/c1-4(2)13-3-5(14)8-6(10)7(11)9(12)15-8/h4-5,13-14H,3H2,1-2H3 |

InChI Key |

LDYWVDWAWNGERL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C1=C(C(=C(S1)Br)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves several steps. . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with isopropylamine under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions: Typical reagents include bromine, isopropylamine, potassium permanganate, and lithium aluminum hydride.

Scientific Research Applications

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol is utilized in various scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique structure.

Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The tribromo-thienyl group’s electron-withdrawing nature may enhance binding to hydrophobic receptor pockets compared to methoxy or naphthyl groups .

- Metabolic Stability : Bromine substitution likely reduces oxidative metabolism, extending half-life relative to dimethoxy derivatives .

- Crystallography : SHELX-based studies are essential for resolving stereochemistry, critical for β-blocker efficacy.

Biological Activity

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol (CAS Number: 62673-61-4) is a compound with significant biological potential, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula: C₉H₁₂Br₃NOS

- Molecular Weight: 421.975 g/mol

- LogP: 4.4579 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor for several enzymes and its anticancer properties.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on important enzymes such as:

- β-glucuronidase

- α-glucosidase

For instance, a related thieno[2,3-b]thiophene compound demonstrated potent inhibition of β-glucuronidase with an IC₅₀ value of 2.3 μM, suggesting that similar derivatives may exhibit comparable activity .

Anticancer Activity

In vitro studies have shown that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Compounds tested against PC-3 prostate cancer cells showed IC₅₀ values indicating effective growth inhibition .

Study on Thieno[2,3-b]thiophene Derivatives

A study synthesized a series of thieno derivatives and evaluated their biological activities. Notably:

| Compound | Anticancer Activity (IC₅₀ μM) | β-glucuronidase Inhibition (IC₅₀ μM) | α-glucosidase Inhibition (IC₅₀ μM) |

|---|---|---|---|

| Compound 5a | 22.5 ± 0.1 | 2.3 ± 0.4 | 22.0 ± 0.3 |

| Compound 5b | >30 | 8.7 ± 0.1 | 58.4 ± 1.2 |

These findings indicate that compounds similar to this compound have significant enzyme inhibitory activities and potential anticancer effects .

Anti-inflammatory and Analgesic Activity

Another study explored the anti-inflammatory properties of thieno derivatives using diclofenac as a reference standard. The results suggested that certain derivatives exhibited notable anti-inflammatory activity without significant gastrointestinal toxicity . This implies that compounds like this compound could be beneficial in developing new anti-inflammatory drugs.

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Binding: The compound likely binds to active sites of enzymes such as β-glucuronidase and α-glucosidase, inhibiting their activity.

- Cellular Uptake: Its lipophilicity may enhance cellular uptake, facilitating its action within target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.